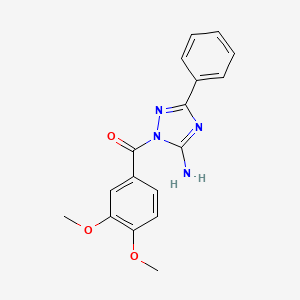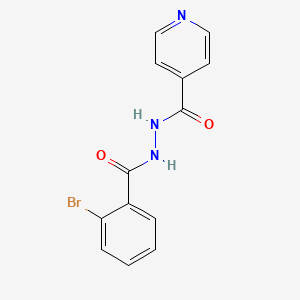
1-(3,4-dimethoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine, commonly known as DPBA, is a chemical compound that has been extensively researched for its potential applications in various fields. DPBA is a triazole derivative that has shown promising results in scientific research, particularly in the field of cancer research. In
作用機序
The exact mechanism of action of DPBA is not fully understood. However, it has been hypothesized that DPBA exerts its cytotoxic effects by inducing oxidative stress in cancer cells. DPBA has also been found to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DPBA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, DPBA has been found to have anti-inflammatory effects and to inhibit the growth of certain bacteria. DPBA has also been investigated for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of DPBA as a research tool is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool for studying the mechanisms of cancer cell death without causing excessive damage to normal cells. However, DPBA has some limitations as a research tool. Its low solubility in water can make it difficult to work with, and its exact mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research on DPBA. One area of interest is the development of more effective synthesis methods for DPBA and related compounds. Additionally, further research is needed to fully understand the mechanism of action of DPBA and to identify potential targets for therapeutic intervention. Finally, DPBA and related compounds may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these possibilities.
合成法
The synthesis of DPBA involves the reaction of 3,4-dimethoxybenzoyl chloride with phenylhydrazine in the presence of triethylamine. The resulting product is then reacted with sodium azide to form the triazole ring. The final step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon as a catalyst.
科学的研究の応用
DPBA has been extensively studied for its potential applications in cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPBA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPBA has been investigated for its potential use as a radioprotective agent, as it has been shown to reduce the damage caused by radiation on normal cells.
特性
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-9-8-12(10-14(13)24-2)16(22)21-17(18)19-15(20-21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHJZMOFADPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)


![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)




![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
